molecular formula C18H22N2O4S B11147539 Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate

Cat. No.: B11147539
M. Wt: 362.4 g/mol
InChI Key: KBBBPCPMFAJWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a benzamido group and a pentyloxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzamido group is introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The pentyloxy side chain is added via an etherification reaction, using an appropriate alkyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: A simpler compound with a similar benzamido group but lacking the thiazole ring and pentyloxy side chain.

    Methyl 4-[(benzoylamino)methoxy]benzoate: Another related compound with a benzamido group, used in pharmaceutical and organic synthesis.

Uniqueness

Methyl 4-methyl-2-[4-(pentyloxy)benzamido]-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, benzamido group, and pentyloxy side chain This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-methyl-2-[(4-pentoxybenzoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-4-5-6-11-24-14-9-7-13(8-10-14)16(21)20-18-19-12(2)15(25-18)17(22)23-3/h7-10H,4-6,11H2,1-3H3,(H,19,20,21)

InChI Key

KBBBPCPMFAJWMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.